3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
Description
3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid (CAS: 1261994-07-3) is a benzoic acid derivative featuring two key substituents:
- A 5-methoxy group on the benzoic acid core.
- A 3-(N-ethylaminocarbonyl)phenyl group at the 3-position of the aromatic ring.
Its structural complexity arises from the combination of electron-donating (methoxy) and hydrogen-bonding (ethylaminocarbonyl) groups, which influence its physicochemical properties and interactions .
Properties
IUPAC Name |
3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-18-16(19)12-6-4-5-11(7-12)13-8-14(17(20)21)10-15(9-13)22-2/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHZNRSVFCFKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691379 | |
| Record name | 3'-(Ethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-07-3 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(ethylamino)carbonyl]-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261994-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Ethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid is extensively used in scientific research due to its unique properties. Some of its applications include:
Drug Development: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for creating complex organic molecules.
Molecular Biology Studies: It is employed in studies involving molecular interactions and pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to analogs with modifications in substituent type, position, or electronic effects. Key examples include:
3-(Benzyloxy)-5-methoxybenzoic Acid (Compound 6)
- Structure: Replaces the ethylaminocarbonylphenyl group with a benzyloxy group.
- Key Data: ¹H-NMR (CDCl₃): δ 3.81 (s, 3H, methoxy), 5.07 (s, 2H, benzyloxy) . Impact: The benzyloxy group increases hydrophobicity compared to the polar ethylaminocarbonyl moiety.
3-(Difluoromethyl)-5-methoxybenzoic Acid
- Structure: Features a difluoromethyl group instead of ethylaminocarbonylphenyl.
- Key Data :
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic Acid
- Structure: Incorporates an amino-linked chloro-trifluoromethylphenyl group.
- Key Data :
3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
*Note: Molecular weight discrepancy in requires verification.
Functional Group Influence on Properties
- Methoxy Group (Common in All) : Increases electron density on the aromatic ring, affecting reactivity and metabolic stability.
- Halogenated Analogues : Improve lipophilicity (logP) and resistance to oxidative metabolism but may introduce toxicity risks.
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